molecular formula C20H23NSe B12639570 6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate CAS No. 919488-44-1

6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate

Cat. No.: B12639570
CAS No.: 919488-44-1
M. Wt: 356.4 g/mol
InChI Key: IHWYMPIRGTUUPB-UHFFFAOYSA-N
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Description

6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate typically involves the reaction of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl bromide with potassium selenocyanate in an appropriate solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular processes. These reactive species can target specific molecular pathways, such as those involved in oxidative stress response and apoptosis, thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl[1,1’-biphenyl]-4-yl selenocyanate: Similar structure but lacks the hexyl chain.

    6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.

    6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl cyanate: Contains a cyanate group instead of a selenocyanate group.

Uniqueness

6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical and biological properties. The selenium atom in the selenocyanate group can participate in redox reactions, making this compound particularly interesting for applications in antioxidant research and potential therapeutic uses.

Properties

CAS No.

919488-44-1

Molecular Formula

C20H23NSe

Molecular Weight

356.4 g/mol

IUPAC Name

6-[4-(4-methylphenyl)phenyl]hexyl selenocyanate

InChI

InChI=1S/C20H23NSe/c1-17-7-11-19(12-8-17)20-13-9-18(10-14-20)6-4-2-3-5-15-22-16-21/h7-14H,2-6,15H2,1H3

InChI Key

IHWYMPIRGTUUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se]C#N

Origin of Product

United States

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